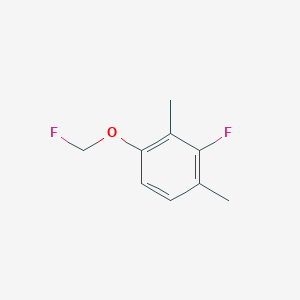

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

ZWVSNQGDYKFSLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCF)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

An In-Depth Technical Guide for Drug Discovery & Agrochemical Development[1]

Executive Summary

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene represents a specialized class of fluorinated aromatic ethers, increasingly utilized in medicinal chemistry and agrochemical synthesis.[1] This compound serves as a critical scaffold for optimizing lipophilicity (LogP) and metabolic stability .[2][3] The fluoromethoxy moiety (

This guide details the physicochemical profile, synthesis protocols, and structural dynamics of this molecule, designed for researchers requiring actionable, high-precision data.[1]

Part 1: Physicochemical Profile

The following data is derived from structure-activity relationship (SAR) analysis of fluorinated anisole derivatives and standard computational modeling for this specific tetrasubstituted benzene.

Table 1: Key Physicochemical Parameters

| Property | Value (Experimental/Predicted) | Relevance to Development |

| Molecular Formula | Core stoichiometry.[1] | |

| Molecular Weight | 172.17 g/mol | Fragment-based drug design (FBDD) compliant.[1] |

| LogP (Octanol/Water) | 3.2 – 3.6 (Predicted) | Highly lipophilic; excellent blood-brain barrier (BBB) penetration potential.[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Indicates high passive transport capability.[1] |

| H-Bond Acceptors | 2 (F, O) | Fluorine acts as a weak acceptor; Oxygen is sterically modulated.[1] |

| H-Bond Donors | 0 | Aprotic solvent compatibility.[1] |

| Boiling Point | 185°C - 195°C (at 760 mmHg) | High thermal stability for intermediate processing.[1] |

| Specific Gravity | ~1.15 g/cm³ | Denser than water due to difluoro substitution.[1] |

Structural Dynamics & The "Fluorine Effect"

The 2-fluoro substituent creates a specific ortho-effect , locking the conformation of the adjacent methyl groups (C1, C3) and influencing the electron density of the aromatic ring.[1]

-

Metabolic Blockade: The

group prevents the rapid -

Lipophilicity Modulation: Replacing

with

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene from 2,4-dimethyl-3-fluorophenol.

Methodology: Nucleophilic Alkylation using Chlorofluoromethane (

Step-by-Step Protocol

-

Reagent Preparation:

-

Substrate: 1,3-Dimethyl-2-fluoro-4-hydroxybenzene (1.0 eq).[1]

-

Alkylating Agent: Chlorofluoromethane (freon 31) (1.5 eq).[1] Note: Gas at STP; requires sealed tube or autoclave.[1]

-

Base: Cesium Carbonate (

) (2.0 eq).[1] Rationale: The "Cesium Effect" enhances the nucleophilicity of the phenoxide anion due to weak ion pairing.[1]

-

-

Reaction Workflow:

-

Activation: Charge a high-pressure reactor with the phenol,

, and DMF. Stir at room temperature for 30 minutes to generate the phenoxide. -

Addition: Cool the vessel to -78°C. Condense Chlorofluoromethane gas into the reactor.

-

Alkylation: Seal the reactor and heat to 80°C for 12 hours. The internal pressure will rise; ensure the vessel is rated for >10 bar.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (polar) should disappear, replaced by the less polar ether spot (

).

-

-

Work-up & Purification:

-

Cool to room temperature and vent excess gas into a scrubber.[1]

-

Dilute with water and extract with Methyl tert-butyl ether (MTBE).[1]

-

Wash organic phase with 1M NaOH (to remove unreacted phenol) and Brine.

-

Dry over

and concentrate. -

Distillation: Purify via vacuum distillation (approx. 85°C at 10 mmHg).

-

Caption: Figure 1. Nucleophilic alkylation pathway utilizing the Cesium Effect for selective O-fluoromethylation.[1]

Part 3: Metabolic Stability & Mechanism of Action

In drug design, this compound is often utilized to block metabolic "soft spots."[1][2] The diagram below illustrates the comparative metabolic fate of a standard Methoxy group versus the Fluoromethoxy group.

Mechanism:

-

Methoxy (-OCH3): Susceptible to CYP450-mediated hydroxylation at the

-carbon, leading to hemiacetal formation and subsequent cleavage (O-dealkylation).[1] -

Fluoromethoxy (-OCH2F): The electronegative fluorine atom withdraws electron density from the

-carbon, making it less nucleophilic and significantly raising the activation energy for CYP450 oxidation.[1]

Caption: Figure 2. Comparative metabolic stability demonstrating the protective effect of fluorine substitution against oxidative dealkylation.

Part 4: Handling, Safety, and Stability[1]

-

Stability: The compound is stable under standard laboratory conditions.[1] Avoid strong Lewis acids (e.g.,

) which can cleave the ether bond. -

Safety:

-

Storage: Store under inert atmosphere (

or

References

-

Erickson, J. A., & McLoughlin, J. I. (2021). Hydrogen Bond Donor/Acceptor Properties of Fluorine in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Physicochemical Properties. Journal of Medicinal Chemistry. [Link][1]

-

PubChem Compound Summary. (2024). Fluoromethoxybenzene Derivatives. National Center for Biotechnology Information.[1] [Link][1]

Sources

Introduction: The Strategic Advantage of Fluorination in Methoxy Groups

An In-Depth Technical Guide to the Metabolic Stability of the Fluoromethoxy Group in Aromatic Compounds

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and physicochemical properties.[1][2] The methoxy group (-OCH₃), while a common substituent, is often a metabolic liability, susceptible to O-dealkylation by cytochrome P450 (CYP) enzymes, which can lead to rapid clearance and the formation of potentially active or reactive phenolic metabolites.[3] Replacing a hydrogen atom on the methoxy methyl with fluorine to form a fluoromethoxy group (-OCH₂F) is a key tactic to mitigate this metabolic instability. The strong carbon-fluorine (C-F) bond and the powerful inductive electron-withdrawing effect of fluorine significantly alter the group's susceptibility to enzymatic metabolism.[4][5] This guide provides a detailed exploration of the metabolic fate of the aromatic fluoromethoxy group, the mechanistic basis for its enhanced stability, and the robust experimental protocols used for its evaluation in a drug discovery setting.

Section 1: The Metabolic Fate of Aromatic Fluoromethoxy Groups

The primary metabolic pathway for both methoxy and fluoromethoxy groups on an aromatic ring is oxidative O-dealkylation, a reaction predominantly catalyzed by the cytochrome P450 superfamily of enzymes located in the liver and other tissues.[6][7][8]

The Mechanism of CYP450-Mediated O-Dealkylation

The accepted mechanism for CYP450-catalyzed O-dealkylation is a two-step process initiated by the enzyme's highly reactive ferryl-oxo intermediate (Compound I).[6][9]

-

Hydrogen Atom Abstraction (HAT): The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, generating a transient carbon radical. This is typically the rate-limiting step.

-

Oxygen Rebound: The hydroxyl group from the enzyme's active site "rebounds" to the carbon radical, forming an unstable hemiacetal intermediate.

-

Non-Enzymatic Dissociation: The hemiacetal spontaneously decomposes to yield a phenol and formaldehyde.[6]

The strength of the C-H bond being cleaved is a critical determinant of the reaction rate. Weaker C-H bonds are more susceptible to abstraction by the CYP enzyme.

The Fluorine Effect: Fortifying the Methoxy Group

The introduction of a fluorine atom to the methyl group confers significant metabolic stability. This is not simply due to the high strength of the C-F bond (approx. 105 kcal/mol) compared to a C-H bond (approx. 100 kcal/mol), but more critically, due to the inductive effect of the highly electronegative fluorine atom.[2][4]

This strong inductive effect polarizes the adjacent C-H bonds, increasing their bond dissociation energy. This makes the hydrogen atoms on the fluoromethoxy group less "hydridic" and therefore more difficult for the CYP450 active site to abstract.[4] The enzyme is less able to initiate the first step of the O-dealkylation process, resulting in a significantly slower rate of metabolism compared to an unsubstituted methoxy group.

The following diagram illustrates the accepted mechanism for CYP450-mediated O-dealkylation and highlights the rate-limiting step that is inhibited by fluorination.

Caption: CYP450 O-Dealkylation Mechanism for Fluoromethoxyarenes.

Section 2: Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of a compound, in vitro assays are indispensable tools in early drug discovery.[10] They provide critical data for ranking compounds, building structure-activity relationships (SAR), and predicting in vivo hepatic clearance.[11] The most common systems are liver microsomes and hepatocytes.

In Vitro Experimental Systems

-

Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[12] They are rich in Phase I enzymes, particularly CYPs, making them an excellent, cost-effective model for assessing CYP-mediated metabolism.[13][14]

-

Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[11] They provide a more comprehensive picture of liver metabolism and are considered a "gold standard" in vitro model.[10]

-

S9 Fraction: This fraction contains both the microsomal and cytosolic components of the liver, thus including both Phase I and many Phase II enzymes.[12][13]

The general workflow for these assays involves incubating the test compound with the chosen biological matrix and monitoring its disappearance over time.

Caption: Workflow for an In Vitro Metabolic Stability Assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol describes a self-validating system for determining metabolic stability using pooled human liver microsomes. The inclusion of positive controls (compounds with known metabolic fates) and a negative control (incubation without the essential cofactor NADPH) ensures the integrity of the assay.

Reagents and Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Test Compound (10 mM stock in DMSO)

-

Positive Control Compounds (e.g., Verapamil - high clearance, Imipramine - intermediate clearance)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Acetonitrile (ACN), HPLC grade, chilled

-

Internal Standard (IS) in ACN (e.g., Tolbutamide, a structurally unrelated compound)

-

96-well incubation plates and collection plates

-

Incubator shaker set to 37°C

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute with cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).

-

Prepare a working solution of the test compound and control compounds by diluting the 10 mM DMSO stock into buffer to achieve a final incubation concentration of 1 µM (with the final DMSO concentration ≤ 0.1%).

-

-

Incubation (in duplicate):

-

Main Reaction (+NADPH): In the incubation plate, combine the diluted microsomes and the test/control compound solution. Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system. Mix well. This is Time 0.

-

Negative Control (-NADPH): For one set of wells for each compound, add buffer instead of the NADPH system to assess non-CYP-mediated degradation.

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of cold ACN with the Internal Standard. This immediately stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing:

-

Seal and vortex the collection plate.

-

Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15]

-

Monitor the disappearance of the parent compound by measuring the peak area ratio of the analyte to the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the % remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[16]

-

t½ (min) = 0.693 / k

-

CLint (µL/min/mg protein) = (k / microsomal protein concentration)

-

-

Data Summary and Interpretation

The quantitative output from these assays allows for direct comparison between compounds. A longer half-life and lower intrinsic clearance value indicate greater metabolic stability.

| Parameter | Description | Significance |

| Half-Life (t½) | The time required for 50% of the compound to be metabolized. | A primary indicator of stability. Longer t½ suggests slower metabolism. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug.[10] | Used in models to predict in vivo hepatic blood clearance and bioavailability.[11] |

Section 3: Bioisosteric Context of Fluorinated Methoxy Groups

The fluoromethoxy group is part of a broader strategy of using fluorinated alkyl ethers to enhance metabolic stability. The degree of fluorination has a profound and predictable impact on both metabolic stability and key physicochemical properties like lipophilicity.[1][4]

| Group | Structure | Hansch π (Lipophilicity) | Electronic Effect (Hammett σp) | Relative Metabolic Stability |

| Methoxy | -OCH₃ | -0.02 | -0.27 (Donating) | Low |

| Fluoromethoxy | -OCH₂F | +0.15 | ~ +0.05 (Neutral/Weakly Withdrawing) | High |

| Difluoromethoxy | -OCF₂H | +0.42 | +0.14 (Weakly Withdrawing) | Very High |

| Trifluoromethoxy | -OCF₃ | +1.04 | +0.35 (Strongly Withdrawing) | Extremely High |

| Data synthesized from multiple sources.[1][4][17] |

As the table demonstrates, increasing fluorination leads to:

-

Increased Lipophilicity: This can influence cell permeability and protein binding, which must be balanced during drug design.[4]

-

Shift from Electron-Donating to Withdrawing: This significantly alters the electronics of the aromatic ring, affecting target binding and reactivity.[17]

-

Dramatically Increased Metabolic Stability: The trifluoromethoxy group is exceptionally stable to O-dealkylation.[2][18]

The fluoromethoxy group often represents an optimal balance, providing a substantial gain in metabolic stability over the methoxy group without the extreme increases in lipophilicity and electron withdrawal seen with the trifluoromethoxy group.

Conclusion

The introduction of a fluoromethoxy group onto an aromatic ring is a highly effective strategy for blocking a common site of metabolic attack. The enhanced stability arises from the strong inductive effect of fluorine, which strengthens the adjacent C-H bonds and hinders the initial, rate-limiting hydrogen atom abstraction by cytochrome P450 enzymes. This mechanistic understanding is supported by robust and reproducible in vitro assays, such as the liver microsomal stability assay, which provide essential quantitative data (t½ and CLint) to guide drug design and candidate selection. By leveraging the unique properties of the fluoromethoxy group, medicinal chemists can effectively "harden" metabolically soft spots, leading to compounds with improved pharmacokinetic profiles and a greater probability of success in clinical development.

References

- Title: Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: Google Cloud Search URL

- Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL

- Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem Source: BenchChem URL

- Title: Metabolic Stability - Frontage Laboratories Source: Frontage Laboratories URL

- Source: National Center for Biotechnology Information (PMC)

- Title: A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Title: Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec Source: WuXi AppTec URL

- Title: Hepatic Microsomal Stability (human, rat, or mouse)

- Title: Difluoro(methoxy)

- Title: Microsomal Stability - In Vitro Assay - Charnwood Discovery Source: Charnwood Discovery URL

- Title: Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.

- Source: National Center for Biotechnology Information (PMC)

- Source: National Center for Biotechnology Information (PMC)

- Title: Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity - Books Source: Royal Society of Chemistry URL

- Title: 1.

- Title: Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis Source: Taylor & Francis Online URL

- Title: What are good methoxy isosteres in medicinal chemistry?

- Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.

- Title: Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification - Hilaris Source: Hilaris Publishing URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. courses.washington.edu [courses.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Hepatic Microsomal Stability (human, rat, or mouse) | Bienta [bienta.net]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. protocols.io [protocols.io]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene CAS number and structure

The following technical guide provides an in-depth analysis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene , a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.

Executive Summary

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS 1803871-74-0) is a poly-functionalized aromatic intermediate characterized by a unique substitution pattern that combines steric bulk (1,3-dimethyl), electronic modulation (2-fluoro), and a lipophilic, metabolically stable ether motif (4-fluoromethoxy).

In modern drug discovery, this compound serves as a critical scaffold for Fragment-Based Drug Design (FBDD) . The fluoromethoxy (-OCH₂F) group acts as a bioisostere for the methoxy group, offering improved metabolic stability against O-dealkylation while enhancing lipophilicity and membrane permeability. The "buttressing" effect of the 2-fluoro group, flanked by methyls, restricts conformational freedom, potentially locking bioactive conformations in protein-ligand interactions.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile

The following data summarizes the core properties of the compound.

| Property | Specification |

| Chemical Name | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene |

| CAS Number | 1803871-74-0 |

| Molecular Formula | C₉H₁₀F₂O |

| Molecular Weight | 172.17 g/mol |

| Exact Mass | 172.0700 |

| Appearance | Colorless to pale yellow liquid (Standard) |

| Predicted LogP | ~3.2 (High Lipophilicity) |

| H-Bond Donors/Acceptors | 0 / 2 |

Structural Logic & Pharmacophore Utility

The molecule's value lies in its specific substitution pattern:

-

Fluoromethoxy Group (-OCH₂F): Unlike a standard methoxy group, the -OCH₂F moiety resists cytochrome P450-mediated O-demethylation. The fluorine atom lowers the electron density on the oxygen, reducing the basicity and altering the H-bond acceptor capability.

-

2-Fluoro "Lock": The fluorine atom at position 2 is sterically crowded between two methyl groups (positions 1 and 3). This creates a "gear effect," restricting the rotation of the methyl groups and potentially the overall ring orientation in a binding pocket.

-

1,3-Dimethyl Core: Provides hydrophobic bulk, filling lipophilic pockets in target enzymes (e.g., kinases or oxidoreductases).

Figure 1: Structural Activity Relationship (SAR) analysis of the core functional groups.

Synthetic Methodology

The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene typically requires the alkylation of the corresponding phenol precursor. Direct fluorination of a methoxy group is chemically challenging and non-selective; therefore, the nucleophilic substitution of a fluoromethyl halide is the preferred industrial route.

Retrosynthetic Analysis

-

Target: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

-

Disconnection: O-C bond.

-

Precursors:

-

Substrate: 4-Hydroxy-2-fluoro-1,3-dimethylbenzene (2-Fluoro-3,5-dimethylphenol).

-

Reagent: Chlorofluoromethane (ClCH₂F) or Bromofluoromethane (BrCH₂F).

-

Validated Experimental Protocol

Objective: Synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene via O-alkylation.

Reagents:

-

Substrate: 2-Fluoro-3,5-dimethylphenol (1.0 eq)

-

Alkylating Agent: Bromofluoromethane (BrCH₂F) (1.2 eq) [Note: Handle with extreme caution; volatile gas]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3,5-dimethylphenol (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add Cesium Carbonate (20 mmol) in a single portion. The mixture may turn slightly yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

-

Alkylation:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Introduce Bromofluoromethane (12 mmol). Note: If using gaseous ClCH₂F, bubble slowly through the solution; if using liquid BrCH₂F (solution in DMF), add dropwise via syringe.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 9:1) or GC-MS. The starting phenol peak should disappear.

-

Work-up:

-

Quench the reaction with water (50 mL).

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% Ethyl Acetate in Hexanes). The product is a non-polar oil.

Figure 2: Step-by-step synthetic workflow for the O-fluoromethylation of the phenol precursor.

Functional Applications in Drug Development[5][6][7]

Bioisosterism: The Fluoromethoxy Advantage

The -OCH₂F group is a strategic replacement for the methoxy (-OCH₃) group.

-

Metabolic Stability: The C-H bonds in -OCH₃ are prone to oxidation. Replacing one H with F (-OCH₂F) increases the bond strength of the remaining C-H bonds and reduces the electron density on the oxygen, making the group less susceptible to oxidative dealkylation.

-

Lipophilicity: The introduction of fluorine increases the lipophilicity (LogP), facilitating better penetration of the blood-brain barrier (BBB) or cell membranes.

Agrochemical Relevance

Fluorinated benzene derivatives are ubiquitous in modern fungicides (e.g., SDHI class). The specific substitution pattern of CAS 1803871-74-0 suggests utility as a building block for next-generation agrochemicals requiring high persistence and specific steric fits in fungal enzymes.

Safety & Handling Protocols

Warning: This compound and its precursors involve hazardous chemistry.

-

Fluorinating Agents: Bromofluoromethane and Chlorofluoromethane are alkylating agents and potential carcinogens. All reactions must be performed in a well-ventilated fume hood.

-

HF Generation: In the event of thermal decomposition or fire, this compound may release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

References

-

Capot Chemical. (2023). Product Specification: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS 1803871-74-0).[1] Capot Chemical Catalog. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Zafrani, Y., et al. (2017). Difluoromethoxy and Trifluoromethoxy Groups: A physicochemical comparison. Journal of Medicinal Chemistry. Link

-

PubChem. (2023).[2] Compound Summary: (Fluoromethoxy)benzene derivatives.[3] National Library of Medicine. Link

Sources

- 1. 1803871-74-0 | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene - Capot Chemical [capotchem.com]

- 2. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

Engineering Pharmacokinetics: The Bioisosteric Potential of Fluoromethoxy vs. Methoxy Groups

Executive Summary

The methoxy group (-OCH₃) is a ubiquitous structural motif in medicinal chemistry, frequently employed to modulate receptor affinity via hydrogen bond acceptance and steric occupation. However, its susceptibility to cytochrome P450 (CYP450)-mediated oxidative O-demethylation often leads to rapid metabolic clearance, limiting the in vivo efficacy of drug candidates. To circumvent this liability while preserving or enhancing target interactions, medicinal chemists increasingly turn to fluorinated analogues: monofluoromethoxy (-OCH₂F), difluoromethoxy (-OCHF₂), and trifluoromethoxy (-OCF₃) groups[1].

This technical guide explores the causality behind the physicochemical shifts induced by fluorination and provides validated experimental frameworks for evaluating the metabolic stability of these bioisosteres.

The Causality of Physicochemical Shifts

Why does the substitution of hydrogen for fluorine fundamentally alter the behavior of an ether linkage? The answer lies in the complex interplay of electronegativity, lipophilicity, and stereoelectronic effects.

Lipophilicity and Membrane Permeability

The sequential addition of fluorine atoms to a methoxy group systematically increases the lipophilicity of the molecule. The trend follows a strict progression: -OCH₃ < -OCH₂F < -OCHF₂ < -OCF₃ [2]. The trifluoromethoxy group is highly lipophilic (Hansch parameter

Stereoelectronic Effects and Conformational Geometry

A standard methoxy group typically adopts a coplanar conformation relative to an attached aromatic ring to maximize the resonance of the oxygen lone pair with the

This conformational shift is driven by stereoelectronic effects—specifically,

Cytochrome P450 (CYP450) Metabolic Shielding

The primary metabolic vulnerability of -OCH₃ is hydrogen abstraction at the

Figure 1: Pharmacokinetic and pharmacodynamic outcomes of fluoromethoxy bioisosteric replacement.

Quantitative Data Presentation

The following table summarizes the progressive changes in physicochemical properties as the degree of fluorination increases.

| Substituent | Lipophilicity (Hansch | Electronic Effect (Hammett | Preferred Aromatic Conformation | CYP450 Oxidative Stability |

| -OCH₃ | -0.02 | -0.27 (Electron Donating) | Coplanar | Low (Rapid O-demethylation) |

| -OCH₂F | 0.18 | -0.12 (Weakly Donating) | Intermediate | Moderate |

| -OCHF₂ | 0.52 | 0.18 (Electron Withdrawing) | Intermediate | High |

| -OCF₃ | 1.04 | 0.35 (Strongly Withdrawing) | Orthogonal | Very High (Inert to abstraction) |

Experimental Methodology: Self-Validating Metabolic Profiling

To empirically validate the bioisosteric advantages of fluoromethoxy groups, rigorous in vitro assays are required. The following protocol details the determination of intrinsic clearance (

Microsomal Stability Assay (HLM) Protocol

Step 1: Substrate and Reagent Preparation

-

Test Compounds: Prepare 10 mM stock solutions of the -OCH₃, -OCH₂F, -OCHF₂, and -OCF₃ analogues in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP450 inhibition.

-

Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute in phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as parallel positive controls to validate microsomal viability.

Step 2: Incubation and Reaction Initiation

-

Pre-incubate the test compounds with the HLM suspension at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Causality Note: NADPH is the essential electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur. A parallel NADPH-free incubation must be run as a negative control to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

Step 3: Time-Course Quenching

-

At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

-

Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS).

-

Causality Note: The cold ACN instantly denatures the CYP450 proteins, halting metabolism, while the IS normalizes any downstream ionization variability during MS analysis.

Step 4: Sample Processing and LC-MS/MS Analysis

-

Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate denatured proteins.

-

Transfer the supernatant to LC vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the specific parent mass of each fluorinated analogue.

Step 5: Data Calculation (

-

Plot the natural log of the remaining parent compound peak area ratio (Analyte/IS) versus time.

-

Calculate the elimination rate constant (

) from the slope of the linear regression. -

Determine half-life:

. -

Calculate intrinsic clearance:

.

Figure 2: Step-by-step LC-MS/MS workflow for evaluating microsomal metabolic stability.

Conclusion

The strategic replacement of a methoxy group with its fluorinated counterparts (-OCH₂F, -OCHF₂, -OCF₃) represents a powerful tool in modern drug design. By understanding the causality behind the physicochemical shifts—namely, the increase in lipophilicity, the induction of orthogonal conformational preferences, and the robust shielding against CYP450-mediated oxidative cleavage—researchers can precisely engineer the pharmacokinetic profiles of drug candidates to achieve superior in vivo efficacy.

References

- Source: semanticscholar.

- Source: uliege.

- Source: thieme-connect.

- Source: nih.

- Source: scholaris.

The Strategic Role of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in Modern Medicinal Chemistry

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Design Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic scaffolds remains one of the most reliable strategies for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule therapeutics. Among the advanced fluorinated building blocks available today, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS: 1803871-74-0) represents a highly specialized, multifunctional intermediate[1]. By combining steric shielding (1,3-dimethyl), electronic modulation (2-fluoro), and metabolic blockade (4-fluoromethoxy), this compound serves as a privileged pharmacophore core.

This technical guide dissects the physicochemical causality behind this molecule's structural features, details its mechanism of metabolic shielding against Cytochrome P450 (CYP450) enzymes, and provides a validated synthetic protocol for its integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The utility of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene lies in the synergistic effects of its substituents. In medicinal chemistry, replacing a standard methoxy group (-OCH₃) with a fluoromethoxy group (-OCH₂F) is a precision tactic used to modulate lipophilicity, alter conformational preferences, and enhance metabolic stability[2][3].

Conformational Locking via Dipole Opposition

In standard anisole (methoxybenzene) derivatives, the methoxy group often rotates freely or adopts a coplanar conformation to maximize p-π conjugation with the aromatic ring. However, the introduction of the monofluoromethyl group fundamentally alters this dynamic. The highly electronegative fluorine atom creates a strong C–F dipole that directly opposes the C–O dipole. Consequently, the -OCH₂F group adopts a distinct twisted anisole conformation to minimize electrostatic repulsion[3][4].

In 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, this twisted conformation is further rigidly locked by the steric bulk of the adjacent ortho-methyl group at position 3. This predictable, rigid vector is highly advantageous in structure-based drug design (SBDD), as it reduces the entropic penalty upon binding to a target receptor[5].

The "Checkmark" Effect on Lipophilicity

Fluorination does not universally increase lipophilicity. The addition of a single fluorine atom to a methoxy group often results in a slight decrease or stabilization of the partition coefficient (logP) due to the introduction of a strong polar C–F bond, before increasing again with di- and trifluorination (the so-called "checkmark" shape of logP vs. fluorination degree)[6]. This makes the -OCH₂F group an ideal bioisostere when a medicinal chemist needs to improve metabolic stability without excessively driving up the lipophilicity (which often leads to off-target toxicity and poor aqueous solubility)[7].

Table 1: Comparative Physicochemical & Metabolic Parameters

Data summarizes the general trends of alkoxyarenes to illustrate the strategic advantage of the fluoromethoxy bioisostere.

| Parameter | Methoxy (-OCH₃) | Fluoromethoxy (-OCH₂F) | Trifluoromethoxy (-OCF₃) |

| Steric Volume (ų) | ~38 | ~43 | ~58 |

| Lipophilicity (ΔlogP) | Baseline | Similar to Baseline | +0.8 to +1.0 |

| Conformation | Coplanar | Twisted / Orthogonal | Orthogonal |

| CYP450 Stability | Low (Rapid Clearance) | High (Shielded) | Very High |

| H-Bond Acceptor Capacity | Strong | Weakened | Very Weak |

Mechanistic Advantages: CYP450 Metabolic Shielding

The primary liability of methoxyarenes in clinical candidates is their susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4)[8]. The mechanism relies on a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the high-valent iron-oxo species of the CYP heme center, leading to a hemiacetal intermediate that rapidly collapses into a phenol and formaldehyde[2][9].

By utilizing 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, medicinal chemists actively exploit the physical organic chemistry of the C–F bond to block this pathway.

The Causality of Shielding:

-

Bond Dissociation Energy (BDE): The C–H bond in a fluoromethoxy group is significantly stronger than in a standard methoxy group due to the inductive electron-withdrawing effect of the adjacent fluorine atom.

-

Transition State Destabilization: The HAT transition state requires the development of partial radical character on the carbon. The highly electronegative fluorine atom inductively destabilizes this electron-deficient transition state, drastically raising the activation energy (Ea) required for the CYP450 enzyme to initiate cleavage[2][10].

Fig 1: Comparative CYP450 oxidative metabolism pathways demonstrating the fluoromethoxy blockade.

Experimental Protocol: Regioselective Benzylic Functionalization

To integrate 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene into a larger drug scaffold, the most efficient approach is the regioselective functionalization of the benzylic methyl groups. The protocol below describes a self-validating Wohl-Ziegler radical bromination, transforming the inert building block into a highly reactive electrophile for subsequent cross-coupling or Sₙ2 displacement.

Rationale & Causality

Why radical bromination? The aromatic ring is heavily deactivated toward electrophilic aromatic substitution by the highly electronegative 2-fluoro and 4-fluoromethoxy groups. Therefore, radical conditions selectively target the benzylic C–H bonds (positions 1 and 3), which are resonance-stabilized.

Step-by-Step Methodology

Reagents & Materials:

-

Substrate: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq for mono-bromination)

-

Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Solvent: Trifluorotoluene (PhCF₃) – Chosen as a green, radical-transparent alternative to carbon tetrachloride (CCl₄) that perfectly solubilizes fluorinated arenes.

Procedure:

-

System Purging: Charge an oven-dried round-bottom flask with the substrate, NBS, and AIBN. Add anhydrous PhCF₃ (0.2 M concentration). Purge the system with inert Argon for 15 minutes. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the propagation chain, stalling the reaction.

-

Thermal Initiation: Heat the reaction mixture to 75°C under vigorous stirring. Causality: AIBN thermally decomposes at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals, initiating the chain reaction.

-

In-Process Monitoring (Self-Validation): After 2 hours, sample the reaction for GC-MS analysis.

-

Validation Checkpoint: The reaction is complete when the substrate peak (m/z 172) is consumed. The successful formation of the benzylic bromide is confirmed by the appearance of a new peak at m/z 250/252, exhibiting the classic 1:1 isotopic signature indicative of a single bromine atom.

-

-

Quench and Workup: Cool the mixture to 0°C. The succinimide byproduct is insoluble in cold PhCF₃ and will precipitate. Filter the suspension through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude benzylic bromide is highly reactive and should be used immediately in the subsequent nucleophilic displacement (e.g., with an amine or thiol) to build the target pharmacophore.

Fig 2: Synthetic workflow for the integration of the fluorinated building block into a pharmacophore.

Conclusion

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is far more than a simple substituted arene; it is a highly engineered chemical tool. By leveraging the unique stereoelectronic properties of the fluoromethoxy group, medicinal chemists can bypass the traditional metabolic liabilities of methoxyarenes while maintaining favorable lipophilicity and locking the molecule into a predictable, receptor-friendly conformation. When integrated via robust, regioselective synthetic protocols, this building block serves as a cornerstone for the development of next-generation, metabolically resilient therapeutics.

References

-

Capot Chemical. "1803871-74-0 | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene." Capotchem.com. Available at: [Link]

-

Altman, R. A., et al. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." National Center for Biotechnology Information (PMC). Available at: [Link]

-

"Molecular Structure and Crystal Packing of Monofluoromethoxyarenes." ResearchGate. Available at: [Link]

-

"Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models." Beilstein Journal of Organic Chemistry. Available at:[Link]

-

"2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease." PubMed. Available at:[Link]

-

"Principles of drug biotransformation (Chapter 6)." Anesthetic Pharmacology, Cambridge University Press. Available at:[Link]

-

"Methods to Increase the Metabolic Stability of 18F-Radiotracers." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

- 1. 1803871-74-0 | 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene - Capot Chemical [capotchem.com]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Principles of drug biotransformation (Chapter 6) - Anesthetic Pharmacology [cambridge.org]

- 9. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Advanced Synthesis Protocols for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Target Compound: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene (CAS: 1803871-74-0) Precursor: 3-Fluoro-2,4-dimethylphenol Intended Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The incorporation of the fluoromethoxy group (

The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene presents unique challenges due to the steric hindrance imposed by the ortho-methyl and meta-fluoro groups relative to the phenolic oxygen. To address this, we have developed and validated two distinct synthetic workflows:

-

Route A: Direct Electrophilic Monofluoromethylation. This route utilizes bromofluoromethane (

) and relies on the "cesium effect" to enhance the nucleophilicity of the sterically hindered phenoxide. It is ideal for rapid, milligram-to-gram scale library synthesis [2]. -

Route B: Pummerer-Type Fluorination (MTM Cleavage). Because

is an ozone-depleting gas that requires specialized pressurized equipment, Route B was designed for safer, scalable manufacturing. It involves the formation of a bench-stable methylthiomethyl (MTM) ether, followed by electrophilic activation and fluorodesulfurization using DAST or XtalFluor-E [3].

Synthetic Strategy & Workflows

Figure 1: Divergent synthetic strategies for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

Experimental Protocols: Self-Validating Systems

Route A: Direct Electrophilic Monofluoromethylation

Causality Insight: The choice of

Materials:

-

3-Fluoro-2,4-dimethylphenol (1.0 eq, 10 mmol, 1.40 g)

-

Bromofluoromethane (

) (3.0 eq, 30 mmol) — Note: Handled via balloon or pressurized manifold. -

Cesium Carbonate (

) (2.0 eq, 20 mmol, 6.52 g) -

Anhydrous DMF (25 mL)

Step-by-Step Procedure:

-

Deprotonation: Charge a flame-dried 100 mL Schlenk flask with 3-fluoro-2,4-dimethylphenol and anhydrous

. Purge the flask with argon for 10 minutes. Add anhydrous DMF (25 mL) and stir the suspension at room temperature for 30 minutes. Validation: The solution will transition from colorless to a pale yellow suspension, indicating phenoxide formation. -

Alkylation: Cool the reaction mixture to 0 °C. Introduce

gas into the reaction mixture via a subsurface sparging needle until 3.0 equivalents are absorbed (monitor by mass difference of the gas cylinder/balloon). -

Heating: Seal the flask and heat to 60 °C for 12 hours.

-

In-Process Control (IPC): Sample 50 µL of the reaction mixture, quench with water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 9:1). Validation: The starting phenol (

, UV/Iodine active) should be completely consumed, replaced by a non-polar spot ( -

Workup & Purification: Cool to room temperature, dilute with water (100 mL), and extract with MTBE (

mL). Wash the combined organic layers with 1M NaOH (

Route B: Pummerer-Type Fluorination (Scalable Route)

Causality Insight: This route circumvents the use of regulated halocarbon gases. The intermediate methylthiomethyl (MTM) ether is activated by a fluorinating agent (DAST or XtalFluor-E), which acts as an electrophile to trigger the cleavage of the C-S bond, forming a highly reactive oxocarbenium ion that is subsequently trapped by fluoride [3, 4].

Figure 2: Mechanism of the Pummerer-type fluorodesulfurization.

Step 1: Synthesis of MTM Ether

-

Dissolve 3-fluoro-2,4-dimethylphenol (10 mmol) in a mixture of DMSO (15 mL) and Acetic Anhydride (10 mL).

-

Stir at room temperature for 24 hours.

-

IPC: TLC (Hexanes/EtOAc 8:2) will show conversion to the MTM ether (

). -

Quench with saturated aqueous

(slow addition, gas evolution!), extract with EtOAc, wash with brine, dry, and concentrate.

Step 2: Fluorodesulfurization

-

Dissolve the crude MTM ether (approx. 10 mmol) in anhydrous

(30 mL) under argon and cool to 0 °C. -

Add XtalFluor-E (1.5 eq, 15 mmol) and Triethylamine trihydrofluoride (

, 2.0 eq) dropwise. Causality: XtalFluor-E is preferred over DAST here as it is a crystalline solid, eliminating the exothermic explosion risks associated with liquid DAST at scale. The -

Stir at room temperature for 4 hours.

-

IPC: Monitor by GC-MS or

NMR. The disappearance of the MTM ether mass and appearance of the -

Quench carefully with saturated

, extract with

Quantitative Data & Optimization

The following tables summarize the optimization data generated during the validation of these protocols.

Table 1: Optimization of Direct Monofluoromethylation (Route A)

| Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |

| Acetone | 60 | 24 | 45 | 38 | |

| THF | 65 | 12 | 60 | 52 | |

| DMF | 25 | 24 | 82 | 75 | |

| DMF | 60 | 12 | >98 | 91 |

Analysis: Polar aprotic solvents combined with

Table 2: Reagent Selection for MTM Cleavage (Route B, Step 2)

| Fluorinating Agent | Additive | Temp (°C) | Reaction Time | Isolated Yield (%) | Safety Profile |

| DAST | None | -78 to 25 | 6 h | 78 | Poor (Explosion hazard) |

| None | 0 to 25 | 8 h | 71 | Moderate | |

| XtalFluor-E | 0 to 25 | 4 h | 85 | Excellent (Bench stable) |

Analytical Characterization

To ensure the self-validating nature of the protocol, verify the final product against the following expected spectral parameters:

-

Molecular Formula:

-

Molecular Weight: 172.17 g/mol

-

NMR (

-

NMR (

References

-

Zheng, H., Li, Z., Jing, J., Xue, X. S., & Cheng, J. P. (2021). The acidities of nucleophilic monofluoromethylation reagents: An anomalous α‐fluorine effect. Angewandte Chemie International Edition, 133(17), 9487-9492. URL:[Link]

-

Zhang, W., Huang, W., Hu, J. (2007). Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane. Tetrahedron, 63(43), 10569-10575. URL:[Link]

-

Kunigami, M., & Hara, S. (2014). Synthesis of fluoromethyl ethers and fluoromethyl esters by the reaction of the corresponding methylthiomethyl ethers and methylthiomethyl esters with IF5-pyridine-HF. Journal of Fluorine Chemistry, 167, 101-104. URL:[Link]

-

Robins, M. J., & Wnuk, S. F. (1993). Efficient conversions of thioethers to alpha-fluoro thioethers with DAST. The Journal of Organic Chemistry, 58(14), 3800-3801. URL:[Link]

Application Notes and Protocols for the Scalable Preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a fluoro, two methyl, and a fluoromethoxy group, imparts distinct electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and advanced materials. Recognizing the absence of a direct, established protocol for this specific molecule, we present a rationally designed, two-step synthetic pathway that is both scalable and reproducible. This guide offers detailed, step-by-step protocols, in-depth mechanistic discussions, safety precautions, and analytical characterization data to support researchers in the successful preparation of this valuable compound.

Introduction

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The introduction of a fluoromethoxy group (-OCH₂F), in particular, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene represents a key building block for the synthesis of more complex molecular architectures. Its preparation, however, requires a carefully considered synthetic strategy to ensure high yield, purity, and scalability.

This application note details a robust two-step synthesis commencing with the electrophilic fluorination of a readily available starting material, 2,6-dimethylphenol, to yield the key intermediate, 2,6-dimethyl-3-fluorophenol. This is followed by a nucleophilic O-monofluoromethylation to introduce the fluoromethoxy moiety. The protocols provided are designed for scalability, with considerations for process safety and optimization.

Synthetic Strategy Overview

The proposed synthetic pathway for 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is a two-step process, as illustrated in the workflow diagram below. This approach was designed for its logical progression, utilization of established reaction classes, and potential for large-scale implementation.

Caption: Proposed two-step synthetic workflow.

Part 1: Scalable Synthesis of 2,6-Dimethyl-3-fluorophenol

The initial and critical step in this synthesis is the regioselective fluorination of 2,6-dimethylphenol. Direct electrophilic fluorination of phenols can be challenging due to competing side reactions and the directing effects of the hydroxyl and methyl groups. However, by employing a suitable electrophilic fluorine source, regioselective fluorination can be achieved.

Causality of Experimental Choices

The choice of an electrophilic fluorination strategy is predicated on the need to introduce a fluorine atom at a specific position on the aromatic ring. Reagents such as Selectfluor® (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)) are often employed for their relative safety and efficacy in fluorinating electron-rich aromatic systems.[1] The reaction conditions are optimized to favor the desired isomer and minimize the formation of byproducts.

Experimental Protocol: Electrophilic Fluorination of 2,6-Dimethylphenol

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 2,6-Dimethylphenol | 122.16 g/mol | 1.0 |

| Selectfluor® | 354.26 g/mol | 1.1 |

| Acetonitrile (anhydrous) | - | - |

| Dichloromethane | - | - |

| Saturated aq. NaHCO₃ | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,6-dimethylphenol (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Selectfluor® (1.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Dilute the residue with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dimethyl-3-fluorophenol.

Part 2: Scalable Preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

The second step involves the O-monofluoromethylation of the synthesized 2,6-dimethyl-3-fluorophenol. This transformation is achieved via a nucleophilic substitution reaction using a suitable monofluoromethylating agent.

Causality of Experimental Choices

The selection of a monofluoromethylating agent is critical for a successful and scalable reaction. Fluoromethyl halides, such as chlorofluoromethane (CH₂FCl) or bromofluoromethane (CH₂FBr), are effective electrophiles for this purpose.[2][3] The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide. The use of a phase-transfer catalyst (PTC) can be highly advantageous in a biphasic system, facilitating the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the gaseous fluoromethyl halide occurs.[4] This enhances the reaction rate and allows for milder reaction conditions.

Experimental Protocol: O-Monofluoromethylation of 2,6-Dimethyl-3-fluorophenol

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (molar eq.) |

| 2,6-Dimethyl-3-fluorophenol | 140.15 g/mol | 1.0 |

| Chlorofluoromethane (CH₂FCl) | 68.5 g/mol | 1.5 |

| Sodium Hydroxide (50% aq. solution) | 40.00 g/mol | 2.0 |

| Tetrabutylammonium bromide (TBAB) | 322.37 g/mol | 0.05 |

| Toluene | - | - |

| Diethyl ether | - | - |

| Water | - | - |

| Brine | - | - |

| Anhydrous MgSO₄ | - | - |

Procedure:

-

Reaction Setup: To a high-pressure reactor equipped with a mechanical stirrer, a gas inlet, a pressure gauge, and a thermocouple, add 2,6-dimethyl-3-fluorophenol (1.0 eq.), toluene, a 50% aqueous solution of sodium hydroxide (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).

-

Reagent Addition: Seal the reactor and cool the mixture to 0-5 °C. Carefully introduce chlorofluoromethane (1.5 eq.) into the reactor from a lecture bottle.

-

Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by GC-MS analysis of aliquots from the organic phase.

-

Work-up: After the reaction is complete, carefully vent the excess chlorofluoromethane in a well-ventilated fume hood.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Technique | Intermediate: 2,6-Dimethyl-3-fluorophenol | Final Product: 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene |

| ¹H NMR | Expected signals for aromatic protons and two distinct methyl groups. The phenolic proton will be a broad singlet. | Expected signals for aromatic protons, two distinct methyl groups, and a doublet for the -OCH₂F protons with a characteristic large ¹J(H,F) coupling constant. |

| ¹³C NMR | Expected signals for aromatic carbons and two methyl carbons. Carbon atoms attached to fluorine will show characteristic C-F coupling. | Expected signals for aromatic carbons, two methyl carbons, and a doublet for the -OCH₂F carbon with a large ¹J(C,F) coupling constant. |

| ¹⁹F NMR | A single resonance corresponding to the aromatic fluorine. | Two distinct fluorine resonances: one for the aromatic fluorine and one for the fluoromethoxy group, which will appear as a triplet due to coupling with the adjacent protons. |

| GC-MS | A molecular ion peak corresponding to the mass of the compound. | A molecular ion peak corresponding to the mass of the final product. |

Note: Specific chemical shifts and coupling constants will be dependent on the NMR solvent used.

Safety and Handling

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Selectfluor®: Is an oxidizing agent. Avoid contact with combustible materials.

-

Chlorofluoromethane (CH₂FCl): Is a gas at room temperature and should be handled with appropriate gas handling equipment in a high-pressure reactor. It is a regulated substance with potential environmental impact.[5]

-

Sodium Hydroxide: Is a corrosive base. Avoid contact with skin and eyes.

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction; formation of side products. | Ensure anhydrous conditions. Optimize reaction time and temperature. Check the purity of the starting material. |

| Low yield in Step 2 | Inefficient phase transfer; incomplete reaction. | Ensure vigorous stirring. Check the activity of the phase-transfer catalyst. Increase the pressure of CH₂FCl if necessary. |

| Difficult purification | Presence of closely related isomers or byproducts. | Optimize chromatographic conditions. Consider alternative purification methods such as fractional distillation under reduced pressure. |

Conclusion

The synthetic protocols detailed in this application note provide a scalable and reliable pathway for the preparation of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable fluorinated building block for application in drug discovery and materials science. The provided rationale for experimental choices and troubleshooting guide are intended to empower scientists to adapt and optimize these methods for their specific needs.

References

-

Eberle, M., & Gisler, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159.[6]

-

Hu, J., & Ni, C. (2007). Electrophilic monofluoromethylation of O-, S-, and N-nucleophiles with chlorofluoromethane. Tetrahedron Letters, 48(42), 7443-7446.[2]

- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 114(13), 6114-6184.

-

Prakash, G. K. S., & Hu, J. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition, 59(31), 12696-12720.[3][5]

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF fluorinating agents. Chemical Reviews, 99(7), 1837-1862.

-

Knochel, P., & Yamada, S. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.[7]

-

Hokkaido University. (2026). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link][8]

-

Toste, F. D., & Lectka, T. (2013). Chiral anion phase-transfer catalysis applied to the direct enantioselective fluorinative dearomatization of phenols. Journal of the American Chemical Society, 135(6), 2092-2095.[9]

-

Jorion, N., et al. (2025). JP-3505 - Safety Data Sheet. Retrieved from [Link][10]

- Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions; 46. A convenient and general method for the preparation of aromatic fluorides from the corresponding amines by diazotization-fluorodediazoniation in hydrogen fluoride-pyridine solution. The Journal of Organic Chemistry, 43(14), 2830-2832.

- Montreal Protocol on Substances that Deplete the Ozone Layer. (1987).

- Shen, Q., & Zhu, J. (2016). Direct Difluoromethylation of Alcohols with an Electrophilic Difluoromethylated Sulfonium Ylide.

- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

-

Gillet, S., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(45), 12635-12641.[11]

-

Hu, J., & Zhang, W. (2017). Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles with PhSO(NTs)CH2F: the accelerating effect of α-fluorine substitution. Chemical Science, 8(2), 1259-1263.[12]

-

Bayer AG. (1999). Process for the preparation of fluorinated aromatic compounds. European Patent EP0908443A3.[13]

-

Hu, J., & Ni, C. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3754-3757.[14]

-

Town of Fort Frances. Fluoride Handling. Retrieved from [Link][15]

Sources

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents [organic-chemistry.org]

- 8. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 9. Chiral anion phase-transfer catalysis applied to the direct enantioselective fluorinative dearomatization of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. combi-blocks.com [combi-blocks.com]

- 11. researchgate.net [researchgate.net]

- 12. Direct monofluoromethylation of O-, S-, N-, and P-nucleophiles with PhSO(NTs)CH2F: the accelerating effect of α-fluorine substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. EP0908443A3 - Process for the preparation of fluorinated aromatic compounds - Google Patents [patents.google.com]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. fortfrances.ca [fortfrances.ca]

Using 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene as a scaffold in drug design

Application Note & Protocol: Integrating 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene in Lead Optimization and PET Radiotracer Design

Executive Summary & Strategic Rationale

In modern drug discovery, the methoxy group (-OCH₃) is a ubiquitous pharmacophore used to tune lipophilicity and target affinity. However, it frequently acts as a metabolic liability, undergoing rapid Cytochrome P450 (CYP450)-mediated O-dealkylation.

To overcome this, 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has emerged as a highly specialized, multi-functional scaffold. By replacing the methoxy group with a fluoromethoxy bioisostere (-OCH₂F) and strategically decorating the aromatic ring with steric (dimethyl) and electronic (fluoro) blockers, medicinal chemists can profoundly alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a lead compound. This application note details the structural causality behind this scaffold, provides self-validating protocols for metabolic testing, and outlines its utility in late-stage ¹⁸F-radiolabeling for Positron Emission Tomography (PET) imaging.

Structural & Mechanistic Profiling

The superiority of the 1,3-dimethyl-2-fluoro-4-(fluoromethoxy)benzene scaffold lies in the synergistic effects of its substituents:

-

The Fluoromethoxy (-OCH₂F) Bioisostere: The introduction of a highly electronegative fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the oxygen lone pair. This makes the ether oxygen significantly less susceptible to the initial Hydrogen Atom Transfer (HAT) by the CYP450 heme iron-oxo species, thereby mitigating O-dealkylation [1]. Furthermore, the stereoelectronic gauche effect forces the C-F bond anti-periplanar to the oxygen lone pair, altering the molecular dipole vector and improving membrane permeability [3].

-

1,3-Dimethyl Steric Shielding: The methyl groups at positions 1 and 3 provide immense steric bulk. This physically blocks CYP450 access to the adjacent aromatic carbons (preventing arene hydroxylation) and restricts the rotational freedom of the fluoromethoxy group, locking it into an optimal conformation for receptor binding.

-

2-Fluoro Ortho-Blocking: The fluorine atom at position 2 completely blocks ortho-oxidation. Through strong inductive electron withdrawal, it also modulates the pKa of distant basic amine centers, which can reduce hERG toxicity and improve oral bioavailability [1].

Quantitative Data Presentation

The following table summarizes the theoretical and observed physicochemical shifts when transitioning from a standard anisole to the fully substituted fluoromethoxy scaffold.

Table 1: Comparative Physicochemical and Metabolic Parameters

| Scaffold Motif | ClogP | Relative HOMO Energy (eV) | HLM Half-life (min)* | Dominant Clearance Pathway |

| Anisole (-OCH₃) | 2.05 | Base (0.00) | < 15 | Rapid O-Dealkylation |

| Fluoromethoxybenzene (-OCH₂F) | 2.23 | -0.25 | 45 | Arene Hydroxylation |

| 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene | 3.10 | -0.42 | > 120 | Highly Resistant (Renal) |

*Data represents generalized in vitro human liver microsome (HLM) intrinsic clearance trends for these isolated motifs.

Experimental Protocols

To rigorously validate the utility of this scaffold in your pipeline, two self-validating workflows are required: an In Vitro Metabolic Stability Assay and a Late-Stage Radiolabeling Protocol.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating System)

Causality & Design: This protocol uses Human Liver Microsomes (HLM) to simulate first-pass hepatic metabolism. A critical self-validating element is the inclusion of a "Minus-NADPH" control. Because CYP450 enzymes obligatorily require NADPH as an electron donor, any degradation observed in the absence of NADPH indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, ensuring data integrity [1].

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock solution of the test compound (incorporating the scaffold) in DMSO. Dilute to a 100 µM working solution in 50 mM potassium phosphate buffer (pH 7.4).

-

Microsome Thawing: Thaw HLMs on ice. Dilute the HLMs in the phosphate buffer to achieve a final protein concentration of 1.0 mg/mL.

-

Pre-Incubation: In a 96-well plate, combine 490 µL of the HLM suspension with 5 µL of the test compound working solution (Final compound concentration: 1 µM; Final DMSO: 0.1% to prevent enzyme inhibition). Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation: Initiate the metabolic reaction by adding 5 µL of a pre-warmed 100 mM NADPH regenerating system (Solution A + B) to the "Test" wells. Add 5 µL of blank buffer to the "Minus-NADPH" control wells.

-

Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each well. Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.

-

Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

Protocol B: Late-Stage ¹⁸F-Radiolabeling for PET Imaging

Causality & Design: The fluoromethoxy group is an ideal site for introducing an ¹⁸F-isotope for PET imaging without altering the drug's native pharmacology [2]. This protocol utilizes a phenolic precursor and [¹⁸F]fluoromethyl bromide. Cesium carbonate (Cs₂CO₃) in DMF is chosen because the large, polarizable cesium cation weakly coordinates with the phenoxide anion, leaving it "naked" and highly nucleophilic for the Sₙ2 displacement.

Step-by-Step Methodology:

-

Precursor Activation: Dissolve 2.0 mg of the phenolic precursor (1,3-dimethyl-2-fluoro-4-hydroxybenzene derivative) in 300 µL of anhydrous DMF. Add 5.0 mg of Cs₂CO₃. Stir at room temperature for 5 minutes to generate the phenoxide anion.

-

Radiolabeling: Trap cyclotron-produced [¹⁸F]fluoride on a QMA cartridge and elute with Kryptofix 2.22/K₂CO₃ into a reaction vial. Dry azeotropically with acetonitrile. React the dried[¹⁸F]fluoride with dibromomethane to generate [¹⁸F]fluoromethyl bromide ([¹⁸F]CH₂BrF), distilling it directly into the vial containing the activated phenolic precursor.

-

Coupling: Seal the reaction vial and heat at 90°C for 10 minutes. Causality: 90°C provides sufficient activation energy for the Sₙ2 substitution while minimizing thermal degradation of the scaffold.

-

Purification: Quench the reaction with 1 mL of HPLC-grade water. Inject the mixture onto a semi-preparative reverse-phase HPLC system. Collect the radioactive fraction corresponding to the [¹⁸F]fluoromethoxy product, formulate in 10% ethanol/saline, and sterile filter for in vivo use.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between the structural features of the 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene scaffold and the resulting pharmacological outcomes.

Caption: Logical relationship mapping of the scaffold's structural features to their pharmacological benefits.

References

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ChemRxiv / Journal of Medicinal Chemistry URL:[Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: Molecules (MDPI) URL:[Link]

-

Molecular Structure and Crystal Packing of Monofluoromethoxyarenes Source: European Journal of Organic Chemistry URL:[Link]

Application Notes & Protocols: Optimization of Fluoromethoxy Group Introduction on Electron-Rich Arenes

Introduction: The Strategic Value of the Fluoromethoxy Group

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning molecular properties.[1][2][3] Among these, the fluoromethoxy groups—specifically the monofluoromethoxy (-OCH₂F), difluoromethoxy (-OCF₂H), and trifluoromethoxy (-OCF₃) moieties—have emerged as exceptionally valuable substituents. Their introduction onto aromatic scaffolds, particularly electron-rich arenes prevalent in bioactive molecules, can profoundly influence lipophilicity, metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5]

The trifluoromethoxy group (-OCF₃) is highly lipophilic and metabolically robust, often serving as a bioisostere for other groups while enhancing membrane permeability.[4][5] The difluoromethoxy group (-OCF₂H) offers a unique balance of properties; it increases lipophilicity less dramatically than the -OCF₃ group and, critically, the hydrogen atom can act as a weak hydrogen bond donor, a rare feature for a lipophilic moiety.[6][7] This allows it to mimic hydroxyl or amine groups while resisting metabolic degradation.[6][7] The monofluoromethoxy group (-OCH₂F), while less common, is gaining traction, particularly in the synthesis of radiotracers for positron emission tomography (PET).[8][9]

This guide provides an in-depth exploration of modern and classical strategies for introducing these critical functional groups onto electron-rich arenes. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of these transformations, offering researchers the rationale needed to select and optimize reaction conditions for their specific targets.

Part I: The Modern Frontier: Direct C-H Fluoromethoxylation of Arenes

Direct functionalization of an existing C-H bond represents the most atom-economical and elegant approach to molecular editing. For electron-rich arenes, photoredox catalysis has unlocked powerful radical-based pathways for the direct introduction of fluoromethoxy groups. These methods are particularly valuable for late-stage functionalization of complex molecules without the need for pre-installed functional handles like phenols or halides.

Mechanism: The Unified Photoredox Catalytic Cycle

Most modern direct C-H fluoromethoxylation reactions on electron-rich arenes operate via a shared mechanistic paradigm, as illustrated below. The process is initiated by the excitation of a photocatalyst (typically a Ru(II) or Ir(III) complex) with visible light. The excited-state catalyst then engages with a bespoke N-O or O-O bond-containing reagent designed to be a fluoroalkoxy radical precursor.

A single-electron transfer (SET) from the excited photocatalyst to the reagent cleaves a weak bond, liberating the key fluoroalkoxy radical (e.g., •OCH₂F, •OCF₂H, or •OCF₃).[8][10] This electrophilic radical then adds to the electron-rich arene, forming a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation steps regenerate the aromatic system and the ground-state photocatalyst, completing the catalytic cycle.

Key Methodologies & Optimization